molecular formula C5H7NO4 B12870163 (2S)-4-Hydroxy-5-oxopyrrolidine-2-carboxylic acid

(2S)-4-Hydroxy-5-oxopyrrolidine-2-carboxylic acid

Cat. No.: B12870163
M. Wt: 145.11 g/mol
InChI Key: FMMYTMPRUGLGBL-SCQFTWEKSA-N
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Description

(2S)-4-Hydroxy-5-oxopyrrolidine-2-carboxylic acid is a compound with significant importance in various scientific fields It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-4-Hydroxy-5-oxopyrrolidine-2-carboxylic acid can be achieved through several methods. One common approach involves the cyclization of suitable precursors under controlled conditions. For instance, starting from a protected amino acid derivative, the cyclization can be induced using specific reagents and catalysts to form the pyrrolidine ring .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale synthesis using optimized reaction conditions. This includes the use of high-purity starting materials, efficient catalysts, and controlled reaction environments to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

(2S)-4-Hydroxy-5-oxopyrrolidine-2-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various derivatives of this compound, such as esters, amides, and other functionalized compounds .

Scientific Research Applications

(2S)-4-Hydroxy-5-oxopyrrolidine-2-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (2S)-4-Hydroxy-5-oxopyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, influencing their activity and function. This interaction is mediated through hydrogen bonding, electrostatic interactions, and hydrophobic effects .

Comparison with Similar Compounds

Similar Compounds

  • (2S,4R)-4-Hydroxypyrrolidine-2-carboxylic acid
  • (2S,4S)-4-Hydroxypyrrolidine-2-carboxylic acid
  • Pyrrolidine-2-carboxylic acid

Uniqueness

(2S)-4-Hydroxy-5-oxopyrrolidine-2-carboxylic acid is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties compared to similar compounds .

Properties

Molecular Formula

C5H7NO4

Molecular Weight

145.11 g/mol

IUPAC Name

(2S)-4-hydroxy-5-oxopyrrolidine-2-carboxylic acid

InChI

InChI=1S/C5H7NO4/c7-3-1-2(5(9)10)6-4(3)8/h2-3,7H,1H2,(H,6,8)(H,9,10)/t2-,3?/m0/s1

InChI Key

FMMYTMPRUGLGBL-SCQFTWEKSA-N

Isomeric SMILES

C1[C@H](NC(=O)C1O)C(=O)O

Canonical SMILES

C1C(C(=O)NC1C(=O)O)O

Origin of Product

United States

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